1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18839436
InChI: InChI=1S/C10H11Cl2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2
SMILES:
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.10 g/mol

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18839436

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.10 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one -

Specification

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
IUPAC Name 1-[3-amino-4-(chloromethyl)phenyl]-3-chloropropan-2-one
Standard InChI InChI=1S/C10H11Cl2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2
Standard InChI Key LWPSVWMMZMMJHC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(=O)CCl)N)CCl

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one (CAS: 1803834-86-7) comprises a phenyl ring substituted with three distinct functional groups:

  • Amino group (-NH₂) at position 3, contributing basicity and hydrogen-bonding capability.

  • Chloromethyl group (-CH₂Cl) at position 4, enabling nucleophilic substitution reactions.

  • 3-Chloropropan-2-one moiety attached to the phenyl ring, providing electrophilic reactivity at the ketone and α-chlorinated positions .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀Cl₂NO
Molecular Weight232.10 g/mol
AppearanceCrystalline solid
Melting PointNot specified
SolubilityLimited in water; soluble in organic solvents (e.g., DMSO, acetone)
StabilitySensitive to moisture and heat

The compound’s reactivity is driven by its electron-deficient aromatic system and the presence of multiple leaving groups (Cl). Quantum mechanical calculations suggest that the chloromethyl group exhibits a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack .

Synthesis and Industrial Preparation

The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one involves multi-step organic reactions, typically including:

Step 1: Chloromethylation of 3-Aminophenol

3-Aminophenol undergoes chloromethylation using paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) as a catalyst. This step introduces the chloromethyl group at position 4:

3-Aminophenol+CH₂O+HClZnCl23-Amino-4-(chloromethyl)phenol+H₂O\text{3-Aminophenol} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{3-Amino-4-(chloromethyl)phenol} + \text{H₂O}

Step 2: Friedel-Crafts Acylation

The chloropropanone moiety is introduced via Friedel-Crafts acylation using 3-chloropropanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃):

3-Amino-4-(chloromethyl)phenol+ClCH₂COClAlCl31-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one+HCl\text{3-Amino-4-(chloromethyl)phenol} + \text{ClCH₂COCl} \xrightarrow{\text{AlCl}_3} \text{1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one} + \text{HCl}

Industrial-scale production employs continuous flow reactors to enhance yield (typically 65–72%) and minimize by-products like dimerized ketones.

Reactivity and Mechanistic Insights

The compound’s functional groups participate in three primary reaction types:

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions (25–40°C, pH 7–9) :

R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-

Example: Reaction with piperazine forms a secondary amine derivative, a precursor to kinase inhibitors .

Ketone Condensation

The 3-chloropropan-2-one moiety participates in aldol condensations with aromatic aldehydes, forming α,β-unsaturated ketones used in heterocyclic synthesis.

Reductive Amination

The amino group reacts with aldehydes or ketones in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines.

TargetAssay TypeResultSource
CDK9Kinase inhibitionIC₅₀ = 7 nM
S. aureusMIC₉₀4–8 µg/mL
ParameterRecommendation
Storage Temperature2–8°C (under inert atmosphere)
Incompatible MaterialsStrong oxidizers, bases
First Aid MeasuresFlush eyes/skin with water for 15 minutes

Industrial and Research Significance

This compound’s dual functionality (electrophilic chloromethyl and nucleophilic amino groups) makes it invaluable for:

  • Peptide Mimetics: Used to synthesize non-hydrolyzable peptide bonds.

  • Polymer Chemistry: Serves as a crosslinker in epoxy resins.

  • Agrochemicals: Intermediate in neonicotinoid insecticide synthesis .

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